molecular formula C19H22F2N4O3 B039565 Sparfloxacin CAS No. 111542-93-9

Sparfloxacin

Cat. No. B039565
M. Wt: 392.4 g/mol
InChI Key: DZZWHBIBMUVIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sparfloxacin derivatives were synthesized by refluxing respective acids with thionyl chloride in dimethyl formamide for 2-3 hours. The corresponding acyl chlorides were then refluxed with sparfloxacin in acetone for 3 hours .


Molecular Structure Analysis

The molecular formula of Sparfloxacin is C19H22F2N4O3 . Its molecular weight is 392.4 g/mol . The IUPAC name is 5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of Sparfloxacin .


Physical And Chemical Properties Analysis

Sparfloxacin has a molecular weight of 392.4 g/mol . It is a quinolone, a quinolinemonocarboxylic acid, a N-arylpiperazine, a quinolone antibiotic, and a fluoroquinolone antibiotic .

Scientific Research Applications

  • Anti-Bacterial Effects : Sparfloxacin has been found effective against various bacterial strains:

    • It reduces the adherence of Staphylococcus aureus to epithelial cells, enhances phagocytosis, and facilitates intracellular killing of the bacteria (Desnottes & Diallo, 1994).
    • It's active against both penicillin-susceptible and -resistant strains of Streptococcus pneumoniae, making it a potential alternative for treating community-acquired respiratory tract infections (Baquero & Cantón, 1996).
    • Sparfloxacin inhibits the intracellular growth of Mycobacterium tuberculosis in mouse bone marrow-derived macrophages, highlighting its potential in tuberculosis therapy (Skinner et al., 1995).
  • Pharmacokinetics and Efficacy :

    • It has a long elimination half-life and achieves higher concentrations in alveolar macrophages and epithelial lining fluid than ciprofloxacin, indicating potent activity in respiratory infections (Schüler et al., 1997).
    • It has shown similar efficacy to other antibiotics in treating community-acquired pneumonia, with clinical cure rates of 80 to 84% (Goa et al., 1997).
  • Cardiac Effects :

    • Sparfloxacin prolongs cardiac repolarization in rabbit Purkinje fibers, potentially explaining the prolongation of the QT interval observed in some patients, and should be used cautiously in patients with risk factors for QT prolongation (Adamantidis et al., 1998).
  • Central Nervous System Effects :

    • It produced proconvulsant and anxiogenic effects in mice but was devoid of effects on mood and memory (Bharal et al., 2006).
  • Cellular Mechanisms :

    • Its anti-mycobacterial action involves changes in the cell envelope architecture of mycobacteria (Kaur et al., 2001).
  • Drug Interactions and Side Effects :

    • Concurrent administration of antacids and sparfloxacin decreases its gastrointestinal absorption, potentially leading to therapeutic failure (Arayne et al., 2006).
    • A high dose in juvenile rats caused cartilage lesions, indicating potential chondrotoxicity (Stahlmann et al., 1998).
  • Therapeutic Applications :

    • It is effective and safe for treating skin and soft tissue infections (Takahashi, 1993).
    • Sparfloxacin's clinical development in Europe involved over 4,000 patients, focusing on patient classification and efficacy assessment (Genevois et al., 1996).

Safety And Hazards

Sparfloxacin has been withdrawn from the U.S. market due to a high incidence of phototoxicity . Its use is contraindicated in patients with QTc-interval prolongation . The most common adverse events reported in clinical trials of Sparfloxacin are photosensitivity, nausea, and diarrhea .

properties

IUPAC Name

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023590
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 1.13e-01 g/L
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sparfloxacin

CAS RN

110871-86-8
Record name Sparfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110871-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparfloxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sparfloxacin
Reactant of Route 2
Sparfloxacin
Reactant of Route 3
Reactant of Route 3
Sparfloxacin
Reactant of Route 4
Sparfloxacin
Reactant of Route 5
Reactant of Route 5
Sparfloxacin
Reactant of Route 6
Sparfloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.